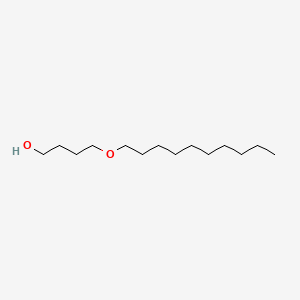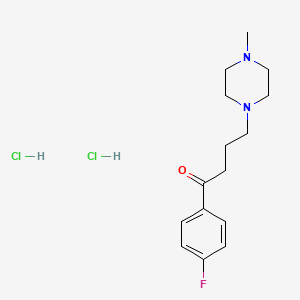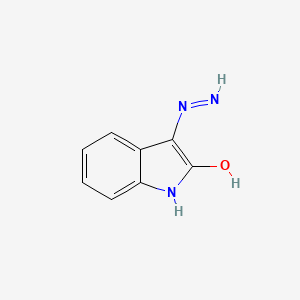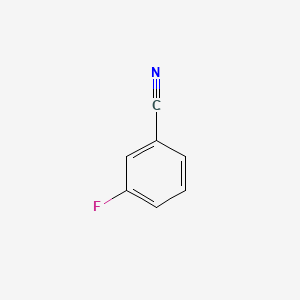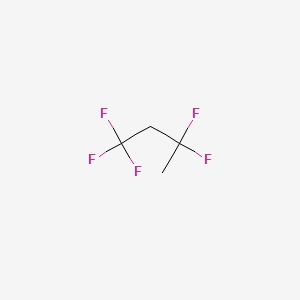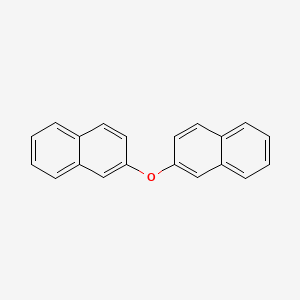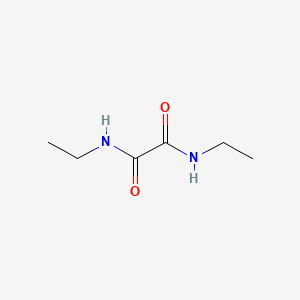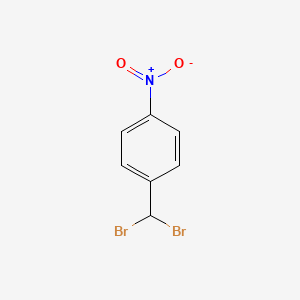
5-(3-氨基苯基)四唑
描述
5-(3-Aminophenyl)tetrazole, also known as 3-(1H-Tetrazol-5-yl)aniline, is a chemical compound with the formula C7H7N5 and a molecular weight of 161.16 . It is soluble in water .
Synthesis Analysis
The synthesis of 5-(3-Aminophenyl)tetrazole can be achieved through a tetrazole reaction involving aniline in the presence of ferric chloride . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Chemical Reactions Analysis
5-(3-Aminophenyl)tetrazole has been found to inhibit the corrosion of magnesium in Arabian Gulf seawater (AGS) and 3.5 wt.% NaCl solutions . It has also been reported to inhibit the corrosion of copper in aerated 3.5% NaCl solutions .Physical And Chemical Properties Analysis
5-(3-Aminophenyl)tetrazole has a density of 1.401±0.06 g/cm3 (Predicted), a melting point of 202-205°C, a boiling point of 440.5±47.0 °C (Predicted), and a flash point of 250.4°C .科学研究应用
Corrosion Inhibition for Mg-Mn Alloy
APT has been reported to be an effective corrosion inhibitor for Mg-Mn alloy. The alloy’s corrosion in Arabian Gulf water (AGW) decreases with increasing exposure time and in the presence of APT . The corrosion rate of the alloy decreases with increasing time and APT content . APT molecules inhibit the corrosion of Mg by repairing the weak areas on its surface, which leads to increasing the corrosion resistance for the alloy against the corrosive attack of AGW .
Corrosion Inhibition in Natural Seawater and 3.5 wt.% NaCl Solutions
The effects of APT on the corrosion inhibition of magnesium in Arabian Gulf seawater (AGS) and 3.5 wt.% NaCl solutions have been reported . The presence of 1x10-3 M APTA and the increase of its concentration to 5x10-3 M highly reduce the corrosion of Mg in both AGS and NaCl solutions . The surface morphology obtained by SEM and profile analysis acquired by EDX stated that the surface of Mg is compacted and protected in the presence of APTA molecules .
Corrosion Inhibition for Cu–Ni (90/10) Alloy
APT has been identified as a new corrosion inhibitor for Cu–Ni (90/10) alloy in synthetic seawater and synthetic seawater containing 10 ppm sulphide .
安全和危害
属性
IUPAC Name |
3-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGISLVJQPPAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224057 | |
| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)tetrazole | |
CAS RN |
73732-51-1 | |
| Record name | 5-(3-Aminophenyl)tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73732-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073732511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73732-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-(3-Aminophenyl)tetrazole interact with metals to inhibit corrosion?
A1: APT acts as a mixed-type inhibitor, meaning it affects both the anodic (metal oxidation) and cathodic (reduction) reactions involved in corrosion. [] While the exact mechanism is not fully elucidated in the provided abstracts, evidence suggests APT forms a protective film on the metal surface. [] This is supported by increased resistance values (Rct and Rfilm) observed in electrochemical impedance spectroscopy. []
Q2: What evidence suggests the formation of a protective film by APT?
A2: Studies using X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) on copper-nickel alloys show the absence of typical corrosion products (like CuO, Cu2S) when APT is present. [] This implies APT prevents the corrosive agents from reacting with the metal surface.
Q3: Under what conditions has APT shown efficacy as a corrosion inhibitor?
A3: Research demonstrates APT's effectiveness in:
- Marine environments: Both natural seawater and artificially prepared solutions. [, , , ]
- Sulfide-contaminated seawater: Offering protection even in aggressive environments. []
- Acidic chloride pickling solutions: Relevant to industrial metal processing. []
Q4: Are there any studies on APT's performance under hydrodynamic conditions?
A4: Yes, research using a rotating disc electrode system showed APT's effectiveness increases at higher rotation speeds in both clean and sulfide-contaminated seawater. [] This indicates its ability to perform under flow conditions, relevant to real-world applications.
Q5: Besides copper-nickel alloys, has APT been tested on other metals?
A5: Yes, studies explored its application for:
- Magnesium/Manganese alloys: Showing promising inhibition in chloride solutions and Arabian Gulf water. [, ]
- Unalloyed iron: Demonstrating protection in aerated sodium chloride solutions. []
Q6: What is the structural formula and molecular weight of 5-(3-Aminophenyl)tetrazole?
A6: While the provided abstracts don't explicitly state the molecular weight, the structure can be deduced from the name and is confirmed in some studies. [, ]
Q7: Are there any studies on the crystal structure of 5-(3-Aminophenyl)tetrazole or its metal complexes?
A7: Yes, research reports the synthesis and characterization of silver(I) complexes with APT. [] Two polymorphs (α and β) were identified, each with a distinct 3D structure confirmed by single-crystal X-ray diffraction. [] Another study describes a cadmium(II) complex with APT and another ligand, revealing a one-dimensional chain structure stabilized by hydrogen bonding. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



